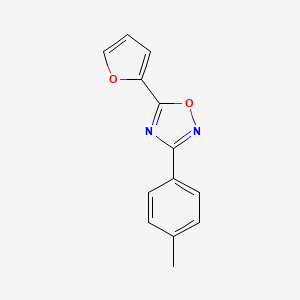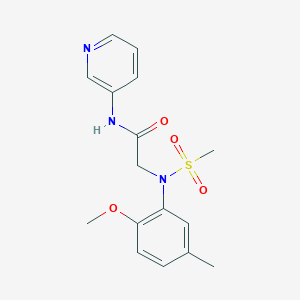
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one, also known as Coumarin, is a naturally occurring compound found in many plant species. It is widely used in the pharmaceutical and food industry due to its unique properties.
Wirkmechanismus
The mechanism of action of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes such as tyrosine kinase, topoisomerase, and cyclooxygenase. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has various biochemical and physiological effects on the body. It has been found to decrease the level of cholesterol and triglycerides in the blood. It also has anticoagulant properties and can prevent the formation of blood clots. 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It can also reduce pain and fever.
Vorteile Und Einschränkungen Für Laborexperimente
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a wide range of pharmacological activities, making it a versatile compound for research. However, 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for research on 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one. One area of interest is the development of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one derivatives with improved pharmacological properties. Another area of research is the study of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one as a natural food preservative is an area of growing interest.
Synthesemethoden
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one can be synthesized through various methods such as Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation is the most commonly used method for the synthesis of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one. It involves the reaction of salicylaldehyde with a β-ketoester in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has been extensively studied for its various pharmacological properties such as anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities. It has been found to inhibit the growth of many cancer cell lines such as breast, lung, and colon cancer. 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has also been shown to have antiviral activity against HIV, herpes simplex virus, and hepatitis C virus. It is currently being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
7-ethoxy-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-10-8-13(15)17-14-9(3)12(16-5-2)7-6-11(10)14/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMODVBGPNLQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)

![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)
![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)



![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)
![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)